molecular formula C9H10FN B1425622 3-Cyclopropyl-4-fluoroaniline CAS No. 890129-90-5

3-Cyclopropyl-4-fluoroaniline

Cat. No. B1425622
M. Wt: 151.18 g/mol
InChI Key: UPVCQWRGQKENMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08993565B2

Procedure details

558 mg of cyclopropylboronic acid, 3.7 g of tribasic potassium phosphonate, 70 mg of tricyclohexylphosphane and 56 mg of palladium(2+) diacetate in 1.5 ml of water are added to a solution of 950 mg of 3-bromo-4-fluoroaniline in 20 ml of toluene, with stirring and under argon. The mixture is degassed and then heated to a temperature of 100° C. After 15 hours, the reaction medium is cooled to a temperature in the region of 20° C., run into 100 ml of water, and then extracted with four times 60 ml of diethyl ether. The combined organic phases are dried over anhydrous magnesium sulphate, filtered and concentrated under reduced pressure. The residue is purified on a silica column, eluent: 7030 cyclohexaneethyl acetate. 494 mg of 3-cyclopropyl-4-fluoroaniline are obtained in the form of a brown oil, the characteristics of which are the following:
Quantity
558 mg
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
950 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
56 mg
Type
catalyst
Reaction Step One
Quantity
70 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1(B(O)O)[CH2:3][CH2:2]1.P(=O)([O-])[O-].[K+].[K+].Br[C:14]1[CH:15]=[C:16]([CH:18]=[CH:19][C:20]=1[F:21])[NH2:17]>O.C1(C)C=CC=CC=1.C([O-])(=O)C.C([O-])(=O)C.[Pd+2].C1(P(C2CCCCC2)C2CCCCC2)CCCCC1>[CH:1]1([C:14]2[CH:15]=[C:16]([CH:18]=[CH:19][C:20]=2[F:21])[NH2:17])[CH2:3][CH2:2]1 |f:1.2.3,7.8.9|

Inputs

Step One
Name
Quantity
558 mg
Type
reactant
Smiles
C1(CC1)B(O)O
Name
Quantity
3.7 g
Type
reactant
Smiles
P([O-])([O-])=O.[K+].[K+]
Name
Quantity
950 mg
Type
reactant
Smiles
BrC=1C=C(N)C=CC1F
Name
Quantity
1.5 mL
Type
solvent
Smiles
O
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
56 mg
Type
catalyst
Smiles
C(C)(=O)[O-].C(C)(=O)[O-].[Pd+2]
Name
Quantity
70 mg
Type
catalyst
Smiles
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring and under argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture is degassed
TEMPERATURE
Type
TEMPERATURE
Details
the reaction medium is cooled to a temperature in the region of 20° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with four times 60 ml of diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over anhydrous magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified on a silica column, eluent

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C1(CC1)C=1C=C(N)C=CC1F
Measurements
Type Value Analysis
AMOUNT: MASS 494 mg
YIELD: CALCULATEDPERCENTYIELD 65.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.